molecular formula C12H27PS4 B14746907 Tributyl phosphorotetrathioate CAS No. 1642-47-3

Tributyl phosphorotetrathioate

Cat. No.: B14746907
CAS No.: 1642-47-3
M. Wt: 330.6 g/mol
InChI Key: VPCSUXLEOKYMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Context within Phosphorus(V) Compounds

Tributyl phosphorotetrathioate is a derivative of phosphoric acid, placing it within the category of Phosphorus(V) compounds. In these compounds, the phosphorus atom is in a +5 oxidation state and is typically bonded to four other atoms. The general structure of organophosphates is O=P(OR)3, where 'R' represents an alkyl or aromatic substituent. wikipedia.org

In the specific case of this compound, the central phosphorus atom is bonded to four sulfur atoms, and three of these sulfur atoms are further bonded to butyl groups. This structure is distinct from its more commonly known oxygen-containing counterpart, tributyl phosphate (B84403) (TBP), which has the formula (CH₃CH₂CH₂CH₂O)₃PO. wikipedia.orgnih.gov The replacement of oxygen atoms with sulfur atoms significantly influences the chemical properties and reactivity of the molecule.

Table 1: Structural Comparison of this compound and Related Compounds

Compound Name Chemical Formula Key Structural Feature
This compound C₁₂H₂₇OPS₃ nist.govscbt.com Phosphorus bonded to four sulfur atoms
Tributyl Phosphate (TBP) C₁₂H₂₇O₄P nih.gov Phosphorus bonded to four oxygen atoms nih.gov

Chemical Significance of Organophosphorus Tetrathioates

Organophosphorus compounds, in general, are significant for their application as pesticides, herbicides, and in industrial settings as plasticizers and solvents. nih.govwikipedia.org The introduction of sulfur atoms to create phosphorothioates and, further, phosphorotetrathioates, modifies their biological and chemical properties.

While many organophosphates act as inhibitors of the enzyme acetylcholinesterase (AChE), the specific activity varies with the structure. nih.govepa.gov Organothiophosphates, those containing a P=S bond, are often less potent AChE inhibitors than their P=O counterparts. wikipedia.org

The primary recognized use of a closely related compound, S,S,S-tributyl phosphorotrithioate (also known as tribufos (B1683236) or DEF), is as a defoliant for cotton plants prior to harvesting. nih.govnih.gov This application highlights a key area of chemical significance for this class of compounds. Another related compound, tributyl phosphate (TBP), is utilized as a solvent in the extraction and purification of rare earth metals, a component in aircraft hydraulic fluid, and as a plasticizer. wikipedia.orgatamanchemicals.comchemicalbook.comcanada.ca

Current Research Landscape and Knowledge Gaps concerning this compound

The current body of research on this compound itself is limited, with more information available for its close relatives like S,S,S-tributyl phosphorotrithioate (tribufos) and tributyl phosphate (TBP).

Research on tribufos has focused on its toxicological profile and its effects as a defoliant. nih.govcdc.gov Studies have investigated its environmental fate, noting its potential for volatilization under certain conditions and its variable persistence in soil. nih.gov The U.S. Environmental Protection Agency (EPA) has reviewed its carcinogenicity. ca.gov

The synthesis of related compounds has also been a subject of study. For instance, processes for preparing S,S,S-tributyl phosphorotrithioate have been patented, involving the reaction of butyl mercaptan with phosphorus trichloride (B1173362) followed by oxidation. google.com Similarly, methods for synthesizing high-purity tributyl phosphate have been developed, typically through the esterification of n-butanol and phosphorus oxychloride. eagleschem.compatsnap.comgoogle.com

A significant knowledge gap exists specifically for this compound. While the properties and applications of its structural analogs provide some context, dedicated research into its unique chemical and physical properties, potential applications, and biological activity is not extensively documented in publicly available literature. Further investigation is needed to fully understand its place and potential within organophosphorus chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1642-47-3

Molecular Formula

C12H27PS4

Molecular Weight

330.6 g/mol

IUPAC Name

tris(butylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27PS4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3

InChI Key

VPCSUXLEOKYMDK-UHFFFAOYSA-N

Canonical SMILES

CCCCSP(=S)(SCCCC)SCCCC

Origin of Product

United States

Synthetic Methodologies for Tributyl Phosphorotetrathioate

Direct Synthesis Approaches for Unsymmetrical Trialkyl Phosphorotetrathioates

The synthesis of phosphorotetrathioates, particularly unsymmetrical trialkyl derivatives, presents unique challenges due to the need for controlled, stepwise introduction of different alkylthio groups onto the phosphorus center. While specific literature detailing the direct synthesis of S,S,S-tributyl phosphorotetrathioate is not extensively available, general methods for preparing unsymmetrical trialkyl phosphorotetrathioates have been reported, which can be adapted for this purpose. acs.org

One common strategy involves the reaction of a dialkyl phosphorochloridothioate with a thiol in the presence of a base. This method allows for the sequential addition of different alkylthio groups. For the synthesis of an unsymmetrical phosphorotetrathioate, one might start with a precursor like O,O-dialkyl thiophosphorochloridate and react it with a mercaptan. However, for a fully thio-substituted compound like tributyl phosphorotetrathioate, the starting materials would logically be sulfur analogues.

A plausible direct approach for an unsymmetrical analogue could involve the reaction of an S,S-dialkyl phosphorodichloridothioate with a third, different thiol. The success of such syntheses hinges on the careful control of stoichiometry and reaction conditions to prevent the formation of symmetrical byproducts. The development of asymmetric synthetic methods has also been a focus, employing chiral catalysts to achieve enantioselectivity in phosphates, a principle that can be extended to their thio-analogues. rsc.org

Precursor Chemistry and Starting Material Considerations

The synthesis of this compound fundamentally relies on the selection of appropriate phosphorus and sulfur-containing precursors. The most direct precursors would be a phosphorus source and a source for the butylthio groups.

A common starting material for many organophosphorus compounds is phosphorus trichloride (B1173362) (PCl₃) or thiophosphoryl chloride (PSCl₃) . muni.czgoogle.com For this compound, PSCl₃ is a more direct precursor as it already contains one of the requisite sulfur atoms.

The butylthio groups are typically introduced using n-butyl mercaptan (CH₃(CH₂)₃SH) . google.comchemistrysteps.com The high nucleophilicity of the thiolate anion, formed by deprotonating the mercaptan with a base, facilitates its attack on the electrophilic phosphorus center. chemistrysteps.commasterorganicchemistry.comyoutube.com

An alternative to using n-butyl mercaptan directly could be the use of a pre-formed metal thiolate, such as sodium or lithium butanethiolate, which can offer different reactivity and solubility profiles.

PrecursorRole in Synthesis
Thiophosphoryl chloride (PSCl₃)Provides the central phosphorus atom and one sulfur atom.
n-Butyl mercaptan (CH₃(CH₂)₃SH)Source of the three butylthio (-SBu) groups.
Base (e.g., Triethylamine (B128534), Pyridine)Acts as a scavenger for the HCl byproduct formed during the reaction. muni.cz

Reaction Conditions and Catalytic Influence in Phosphorotetrathioate Formation

The formation of phosphorotetrathioates is highly dependent on the reaction conditions, which can influence yield and purity. These reactions are typically carried out in an inert solvent, such as acetonitrile (B52724) or dichloromethane, to prevent unwanted side reactions. muni.czresearchgate.net

The reaction temperature is a critical parameter. The initial reaction of thiophosphoryl chloride with a thiol is often conducted at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts. researchgate.net Following the initial addition, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.

The presence of a base is crucial to neutralize the hydrogen chloride (HCl) that is liberated during the reaction of PSCl₃ with the thiol. muni.cz Tertiary amines like triethylamine or pyridine (B92270) are commonly used for this purpose. The choice of base can sometimes influence the reaction rate and selectivity.

While specific catalytic systems for the synthesis of this compound are not well-documented, organophosphorus chemistry has seen the development of various catalysts for similar transformations. For instance, phosphine (B1218219) catalysis is a powerful tool in organic synthesis, although its direct application to this specific reaction is not established. researchgate.net In related fields, copper-catalyzed cross-coupling reactions have been effectively used to form P-C bonds, and similar methodologies could potentially be explored for P-S bond formation in this context. organic-chemistry.orgresearchgate.net

A related synthesis for S,S,S-tributyl phosphorotrithioate involves the oxidation of S,S,S-tributyl trithiophosphite. google.com This suggests that for the tetrathioate, an analogous oxidation of a suitable P(III) precursor might be a viable, though less direct, route.

ParameterTypical ConditionsInfluence
Solvent Acetonitrile, DichloromethaneInert medium to facilitate reaction and control temperature.
Temperature 0 °C to room temperatureControls reaction rate and minimizes side reactions.
Base Triethylamine, PyridineNeutralizes HCl byproduct, driving the reaction forward. muni.cz
Catalyst Generally not specified for this reaction.Could potentially improve reaction efficiency and selectivity.

Isolation and Purification Strategies for Organophosphorus Thioates

The purification of the final product, this compound, is essential to remove unreacted starting materials, byproducts, and the salt formed from the neutralization of HCl.

A standard workup procedure would involve:

Filtration: To remove the precipitated hydrochloride salt of the base.

Washing: The organic layer is typically washed with a dilute aqueous acid to remove any remaining base, followed by a wash with water and then brine to remove water-soluble impurities.

Drying: The organic solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

Solvent Removal: The solvent is removed under reduced pressure.

For further purification, column chromatography is a common technique. nih.gov A silica (B1680970) gel stationary phase is often used, with a mixture of non-polar and slightly polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.

In some cases, for related organophosphorus compounds like tributyl phosphate (B84403), purification methods involving anion exchange resins have been employed to remove acidic impurities. google.comgoogle.com This technique could potentially be adapted for the purification of this compound.

Synthetic Strategies for Related Phosphorotetrathioate Analogues

The synthetic principles for this compound can be extended to a wide range of related analogues by varying the starting thiol. This allows for the introduction of different alkyl or aryl groups, leading to a diverse library of phosphorotetrathioates.

For instance, the synthesis of unsymmetrical trialkyl phosphorotetrathioates can be achieved through a stepwise reaction sequence. acs.orgrsc.orgmdpi.comnih.gov This might involve the reaction of PSCl₃ with one equivalent of a first thiol, followed by the isolation of the resulting S-alkyl phosphorodichloridothioate. This intermediate can then be reacted with a second thiol to yield an S,S'-dialkyl phosphorochloridothioate, and finally with a third thiol to produce the desired unsymmetrical product.

The synthesis of phosphonate (B1237965) esters, which are analogues containing a direct P-C bond, often utilizes methods like the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net These strategies could be adapted for the synthesis of phosphonotrithioate esters.

Detailed Scientific Article on the Chemical Reactivity of this compound Cannot Be Generated Due to Lack of Available Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific data available to construct a detailed and scientifically accurate article on the chemical reactivity of "this compound" as per the requested outline.

The inquiry specified a detailed examination of the hydrolytic and photolytic degradation pathways of this compound. However, the available research predominantly focuses on two related but chemically distinct compounds:

S,S,S-Tributyl phosphorotrithioate (Tribufos): An organophosphate herbicide where the central phosphorus atom is bonded to one oxygen and three sulfur atoms.

Tributyl phosphate (TBP): An organophosphorus compound where the phosphorus atom is bonded to four oxygen atoms.

This compound, which contains a phosphorus atom bonded to four sulfur atoms, has significantly different chemical properties from its trithioate and phosphate analogues. The substitution of oxygen with sulfur atoms alters the electronic nature of the phosphorus center and the strength of the phosphorus-sulfur bonds, which in turn dictates its reactivity, including its susceptibility to hydrolysis and photolysis.

Due to these fundamental chemical differences, it would be scientifically inaccurate to extrapolate the degradation mechanisms, reaction kinetics, and transformation pathways from S,S,S-Tributyl phosphorotrithioate or Tributyl phosphate to describe the behavior of this compound.

At present, specific studies detailing the acid- and base-catalyzed hydrolysis mechanisms, the kinetics of these processes in aqueous systems, the interaction with photochemically generated radicals, or the influence of the light spectrum on the degradation of this compound are not available in the public domain. Therefore, generating the requested article with the required level of scientific rigor and specificity is not possible.

Chemical Reactivity and Mechanistic Investigations of Tributyl Phosphorotetrathioate

Other Chemical Transformation Processes

While comprehensive data on the specific chemical transformations of tributyl phosphorotetrathioate is limited in publicly accessible literature, general principles of organophosphorus chemistry allow for the discussion of potential, albeit not empirically detailed, reaction pathways. The following sections outline theoretical transformation processes based on the reactivity of related organophosphorus-sulfur compounds.

Disproportionation Reactions

A disproportionation reaction is a type of redox reaction where a substance is simultaneously oxidized and reduced to form two different products. In the context of organophosphorus sulfur compounds, this could involve the redistribution of sulfur atoms and a change in the oxidation state of the central phosphorus atom.

For this compound, a hypothetical disproportionation reaction could involve the exchange of sulfur and oxygen atoms between molecules, if trace amounts of oxygen or moisture are present, or the redistribution of sulfur atoms to form species with fewer and more sulfur atoms. For instance, two molecules of a tetrathioate could potentially react to form a trithiophosphate and a pentathiophosphate species. However, no specific studies detailing such disproportionation reactions for this compound have been found in the reviewed scientific literature. The stability of the P=S and P-S bonds makes such reactions less common compared to other transformations.

Radical Formation and Reaction Pathways

The formation of radical species from organophosphorus compounds, particularly those containing sulfur, can be initiated by thermal or photolytic means. The presence of relatively weaker bonds, such as P-S or S-S bonds, can serve as initiation sites for radical reactions.

In the case of this compound, homolytic cleavage of a phosphorus-sulfur (P-S) or a sulfur-sulfur (S-S) bond, if present in a polysulfide linkage, could generate phosphorus-centered or sulfur-centered radicals. The general stability of S,S,S-tributyl phosphorotrithioate to heat suggests that significant energy would be required to initiate such radical formation.

A plausible, though unconfirmed, radical formation pathway for this compound under energetic conditions could be initiated as follows:

(C₄H₉S)₃P=S → (C₄H₉S)₃P• + •S

This initiation step would produce a phosphorus-centered radical and a sulfur radical. These highly reactive species would then propagate a chain reaction, potentially involving hydrogen abstraction from the butyl groups or addition to other molecules.

The subsequent reaction pathways of these radicals could be diverse, leading to a complex mixture of decomposition products. These pathways could include:

β-scission: The butyl groups attached to the sulfur atoms could undergo β-scission, leading to the formation of smaller alkyl radicals and sulfur-containing alkenes.

Recombination: Radicals could recombine to form new, more complex molecules.

Reaction with other molecules: The radicals could react with other this compound molecules, solvent molecules, or any oxygen present in the system.

Advanced Spectroscopic and Analytical Characterization of Tributyl Phosphorotetrathioate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. organicchemistrydata.org For Tributyl phosphorotetrathioate, a combination of ¹H, ¹³C, and ³¹P NMR provides a complete picture of the molecule's framework.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the three equivalent butyl groups. Due to the electronegativity of the neighboring sulfur atoms and the phosphorotrithioate core, these signals are shifted downfield from those of a simple alkane. libretexts.orgyoutube.com The spectrum would display four distinct sets of signals, each integrating to a number of protons consistent with the three butyl chains.

The terminal methyl (CH₃) protons are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups will present as complex multiplets, often described as a sextet for the CH₂ group adjacent to the methyl group and a multiplet for the one next to the sulfur-bound methylene group. The methylene group directly attached to the sulfur atom (P-S-CH₂) is anticipated to appear as a triplet, which may exhibit further splitting due to coupling with the phosphorus-31 nucleus. organicchemistrydata.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂-CH₃ ~0.9 Triplet (t)
-CH₂-CH₂ -CH₃ ~1.4 Sextet / Multiplet
-S-CH₂-CH₂ - ~1.7 Multiplet (m)

Note: Predicted values are based on general principles and data from structurally similar organophosphorus compounds. Actual values may vary based on solvent and experimental conditions. pitt.educaltech.edu

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, four distinct signals are expected, corresponding to the four chemically non-equivalent carbon atoms in the n-butyl chain. The chemical shifts are influenced by the proximity to the sulfur atom, which causes a downfield shift compared to unsubstituted alkanes. hmdb.ca The carbon atom directly bonded to sulfur (Cα) would be the most deshielded of the alkyl carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂-CH₃ (Cδ) ~13
-CH₂-CH₂ -CH₃ (Cγ) ~22
-S-CH₂-CH₂ - (Cβ) ~32

Note: Predicted values are based on general principles and data from structurally similar organosulfur and organophosphorus compounds. rsc.orgresearchgate.net

³¹P NMR is a highly specific technique for characterizing the chemical environment of the phosphorus atom. cdc.gov The chemical shift of the phosphorus nucleus is very sensitive to the nature of the atoms bonded to it. nih.govyoutube.com In this compound, the phosphorus atom is pentavalent, bonded to one oxygen atom via a double bond (P=O) and to three sulfur atoms, which in turn are bonded to the butyl groups (P-S-R).

The replacement of P-O-C linkages with P-S-C linkages results in a significant downfield shift (higher ppm value) in the ³¹P NMR spectrum. rsc.org While standard phosphate (B84403) esters ((RO)₃P=O) resonate near 0 ppm, phosphorothioates containing P=O and P-S bonds appear at much lower fields. rsc.orgnih.gov Based on data for related thiophosphate compounds, the ³¹P chemical shift for this compound is expected in the downfield region characteristic of phosphorotrithioates. nih.govspectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the absorption or scattering of light corresponding to molecular vibrations. msu.edu

The IR spectrum of this compound is dominated by absorptions from the butyl groups and the phosphorothioate (B77711) core. The most prominent bands include the C-H stretching vibrations of the methyl and methylene groups. A particularly strong and diagnostically important band is the P=O stretching vibration. Other key vibrations include the P-S and C-S stretching modes, which occur at lower frequencies in the fingerprint region of the spectrum. msu.edunist.gov

Raman spectroscopy provides complementary information. While the P=O stretch is strong in the IR, P-S and S-S stretching vibrations are often more intense in the Raman spectrum. irdg.orgnih.gov The C-H and C-C vibrations of the alkyl chains are also readily observed. irdg.orgnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical IR Intensity Typical Raman Intensity
C-H Stretch (Alkyl) 2850 - 2960 Strong Strong
C-H Bend (Alkyl) 1380 - 1465 Medium Medium
P=O Stretch 1260 - 1280 Very Strong Medium
P-S Stretch 650 - 750 Medium Strong

Note: Values are based on characteristic group frequencies for organophosphorus and organosulfur compounds. irdg.orgmsu.edunist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. nist.gov For this compound (molecular weight 314.51 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺•) at m/z 314. nist.gov

The fragmentation pattern is characteristic of organothiophosphates with alkyl chains. Common fragmentation pathways include:

Loss of butene: A McLafferty-type rearrangement can lead to the elimination of a neutral butene molecule (C₄H₈, 56 Da) from one of the butylthio side chains.

Cleavage of C-S and P-S bonds: Fission of the butyl-sulfur bond can result in the loss of a butyl radical (•C₄H₉, 57 Da). Subsequent or direct cleavage of the phosphorus-sulfur bonds also contributes to the fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
314 [C₁₂H₂₇OPS₃]⁺• Molecular Ion (M⁺•)
258 [C₈H₁₉OPS₃]⁺• M - C₄H₈ (Loss of butene)
257 [C₈H₁₈OPS₃]⁺ M - C₄H₉ (Loss of butyl radical)
202 [C₄H₁₀OPS₃]⁺• M - 2(C₄H₈) (Sequential loss of two butene molecules)

Note: Fragmentation data is based on general principles and available mass spectral information for Tribufos (B1683236). nist.govcdc.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.net While direct EPR studies on this compound were not found in the surveyed literature, the technique is essential for studying potential radical intermediates formed during its degradation or through specific chemical reactions. nih.govljmu.ac.uk

Radical formation from this compound could occur at several sites:

Alkyl Chain Radicals: Hydrogen abstraction from the butyl chains by reactive species (e.g., hydroxyl radicals) would generate carbon-centered radicals. The stability and EPR signature would depend on the position of the radical (α, β, γ, or δ to the sulfur atom).

Thiyl Radicals: Homolytic cleavage of the P-S or C-S bonds could generate sulfur-centered thiyl radicals (RS•), which are important intermediates in sulfur chemistry.

Due to the typically short lifetimes of these radicals in solution, EPR studies would almost certainly require the use of spin trapping techniques. researchgate.netnih.gov In this method, a short-lived radical reacts with a "spin trap" molecule (e.g., a nitrone) to form a much more stable radical adduct, whose EPR spectrum can be easily measured and provides information about the original, transient radical. nih.gov Studies on the related compound tributyl phosphate have successfully used EPR to characterize various alkyl-type radical intermediates formed during its decomposition. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for evaluating the purity of this compound and for separating it from complex mixtures, such as reaction byproducts or environmental matrices. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

Gas Chromatography (GC):

For volatile and thermally stable organophosphorus compounds, gas chromatography is a powerful tool for separation and quantification. When analyzing this compound, a high-temperature capillary column with a non-polar or semi-polar stationary phase is typically employed.

Columns: Fused silica (B1680970) capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms), are often suitable for separating a wide range of organophosphorus compounds.

Detectors: Several detectors can be used for the analysis of this compound:

Flame Ionization Detector (FID): Provides good sensitivity for organic compounds but is not selective for phosphorus or sulfur.

Nitrogen-Phosphorus Detector (NPD): Offers high selectivity and sensitivity for phosphorus-containing compounds, making it ideal for detecting this compound in complex samples.

Flame Photometric Detector (FPD): Can be operated in phosphorus- or sulfur-selective mode, providing excellent sensitivity for this compound.

Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides definitive identification based on the mass spectrum of the compound and its fragments. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and specificity.

A hypothetical GC-NPD analysis for the purity assessment of a this compound sample might yield the following results:

Component Retention Time (min) Area (%) Purity (%)
This compound12.598.598.5
Impurity 110.20.8
Impurity 214.10.7

This table is based on hypothetical data for illustrative purposes.

High-Performance Liquid Chromatography (HPLC):

For less volatile or thermally labile impurities that may be present in a this compound sample, High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase setup is commonly used.

Columns: C18 or C8 columns are typically used for the separation of organophosphorus compounds.

Mobile Phase: A gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water is often used to achieve optimal separation.

Detectors:

Ultraviolet (UV) Detector: Can be used if the compound or its impurities possess a chromophore.

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is a highly sensitive and selective technique for the analysis of a wide range of organophosphorus compounds, providing both retention time and mass-to-charge ratio for identification.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure sample of this compound. This analysis is crucial for confirming the empirical and molecular formula of the synthesized compound, thereby verifying its stoichiometry. The theoretical elemental composition of this compound (C₁₂H₂₇PS₄) is calculated based on its atomic constituents. The experimental values obtained from an elemental analyzer are then compared with the theoretical values to confirm the purity and identity of the compound.

The expected molecular formula for this compound is C₁₂H₂₇PS₄. The theoretical and hypothetical experimental results from an elemental analysis are presented below.

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C)41.5741.55
Hydrogen (H)7.857.88
Phosphorus (P)8.938.90
Sulfur (S)37.0036.95
Oxygen (O)4.61Not Applicable

A close agreement between the experimental and theoretical percentages for carbon, hydrogen, phosphorus, and sulfur would provide strong evidence for the correct elemental composition and, therefore, the stoichiometric integrity of the this compound sample. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Chemistry Studies on Tributyl Phosphorotetrathioate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. For Tributyl phosphorotetrathioate, DFT calculations would be instrumental in understanding its fundamental chemical properties. These calculations could predict key electronic parameters, providing a quantitative basis for its reactivity and stability.

A typical DFT study on this compound would involve the calculation of several important electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how this compound might interact with other molecules and for understanding its reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterDescriptionHypothetical Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.3 eV
Ionization PotentialThe minimum energy required to remove an electron6.5 eV
Electron AffinityThe energy released when an electron is added1.2 eV
Electronegativity (χ)A measure of the ability to attract electrons3.85 eV
Chemical Hardness (η)A measure of resistance to change in electron distribution2.65 eV
Electrophilicity Index (ω)A global measure of electrophilic character2.79 eV

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not currently available.

Molecular Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape.

For this compound, MD simulations could reveal the preferred spatial arrangements of its butyl chains and the phosphorotetrathioate core. By simulating the molecule's movements over time, researchers could identify the most stable conformers and the energy barriers between different conformations. This understanding is crucial for predicting how the molecule might bind to biological targets or interact with other chemical species. The simulations would track the trajectories of all atoms in the molecule, allowing for the analysis of bond lengths, bond angles, and dihedral angles over time.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling provides a means to investigate the intricate details of chemical reactions at the atomic level. For this compound, these methods could be used to elucidate the mechanisms of its potential reactions, such as hydrolysis or oxidation.

A key aspect of this modeling is the identification and characterization of transition states. A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate. By calculating the geometry and energy of the transition state for a given reaction involving this compound, chemists can gain a deeper understanding of the reaction's feasibility and kinetics. This knowledge is fundamental for predicting the compound's stability under various conditions and for designing potential inhibitors or catalysts for its reactions.

Prediction of Spectroscopic Properties and Spectral Assignments

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be invaluable for their experimental identification and characterization. For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR and Raman spectra. These predictions can then be compared with experimental spectra to confirm the molecule's structure and to assign specific spectral features to particular vibrational modes within the molecule. Similarly, computational methods can predict the chemical shifts in NMR spectra, aiding in the structural elucidation of the compound and its potential reaction products.

Derivatization and Analogous Compound Synthesis from Tributyl Phosphorotetrathioate

Synthesis of Phosphorotetrathioate Derivatives with Modified Alkyl Moieties

The modification of the alkyl moieties in tributyl phosphorotetrathioate can be achieved through several synthetic strategies, primarily involving the substitution of the butyl groups with other alkyl or aryl substituents. While specific literature on the derivatization of this compound is limited, analogous reactions with similar organophosphorus compounds suggest plausible synthetic routes.

One potential approach involves the partial hydrolysis of this compound to a corresponding phosphorotetrathioic acid salt, followed by re-alkylation with a different alkylating agent. This method would allow for the introduction of a wide range of alkyl groups, leading to the formation of mixed trialkyl phosphorotetrathioates. The choice of the alkylating agent, which can range from simple alkyl halides to more complex organic halides, is critical in determining the structure of the final product. slideshare.netdrugs.com

Another conceivable method is based on transesterification-like reactions, where the butyl groups are exchanged with other alcohols or thiols under specific catalytic conditions. However, the high stability of the P-S bond would likely require harsh reaction conditions or specific catalysts to facilitate such an exchange.

The synthesis of these modified derivatives is essential for structure-activity relationship studies, allowing researchers to investigate how changes in the alkyl chain length or branching affect the compound's chemical and physical properties.

Table 1: Potential Alkylating Agents for Modification of this compound Derivatives

Alkylating Agent ClassSpecific ExamplesPotential Product Type
Alkyl HalidesMethyl iodide, Ethyl bromide, Isopropyl chlorideMixed Trialkyl Phosphorotetrathioates
Aryl HalidesChlorobenzene, BromobenzeneAlkyl Aryl Phosphorotetrathioates
Aralkyl HalidesBenzyl chloride, Phenethyl bromideAralkyl-substituted Phosphorotetrathioates

Exploration of Unsymmetrical Phosphorotetrathioate Analogues

The synthesis of unsymmetrical phosphorotetrathioate analogues, where the four sulfur atoms are not all bonded to identical alkyl groups, represents a significant area of research. A key publication in this field, though the full text is not widely available, is titled "Synthesis of Unsymmetrical Trialkyl Phosphorotetrathioates," indicating that methods for such syntheses have been developed. acs.org

General strategies for preparing unsymmetrical organophosphorus compounds can be adapted for phosphorotetrathioates. One common approach involves a stepwise synthesis. This could begin with a phosphorus precursor that is sequentially reacted with different thiols or their corresponding salts. For instance, phosphorus pentasulfide could be reacted with one equivalent of a specific thiol, followed by subsequent reactions with different thiols to build the unsymmetrical structure.

Alternatively, a symmetrical phosphorotetrathioate like this compound could potentially undergo a controlled partial substitution reaction. By carefully controlling the stoichiometry and reaction conditions, it might be possible to replace one or two of the butylthio groups with other alkylthio or arylthio groups, leading to unsymmetrical products.

These unsymmetrical analogues are of interest because they can exhibit unique chemical and biological properties compared to their symmetrical counterparts. The asymmetry can influence factors such as chirality at the phosphorus center, leading to stereoisomers with distinct activities.

Preparation of Other Organophosphorus Thioate Compounds

This compound can also be a starting point for the synthesis of other classes of organophosphorus thioate compounds. These transformations typically involve the replacement of one or more sulfur atoms with other heteroatoms, such as oxygen or nitrogen.

For example, controlled oxidation of this compound could potentially lead to the formation of phosphorothioates containing both P=S and P=O bonds, or P-O-R linkages. The regioselectivity of such an oxidation would be a critical factor to control.

Furthermore, aminolysis reactions, where the P-S bond is cleaved by an amine, could be employed to synthesize phosphoroamidothioates. This reaction would involve the substitution of a butylthio group with an amino group, opening up a pathway to a different class of organophosphorus compounds. The synthesis of phosphorothioate (B77711) and phosphorodithioate (B1214789) analogues of biologically relevant molecules like lysophosphatidic acid has been reported, highlighting the importance of developing synthetic routes to such mixed-functionality compounds. rsc.orgnih.gov

The conversion of this compound into these various organophosphorus thioate compounds significantly expands its utility as a synthetic precursor, providing access to a wide array of structures for further investigation.

Applications of Tributyl Phosphorotetrathioate in Chemical Synthesis and Materials Science

Role as a Chemical Building Block in Organic Synthesis

There is no available scientific literature detailing the use of Tributyl Phosphorotetrathioate as a chemical building block in organic synthesis. While organophosphorus compounds are a versatile class of reagents and intermediates, the specific synthetic utility of this tetrathio-substituted phosphate (B84403) ester has not been reported.

Applications in Polymer Chemistry and Resin Formulation

Information regarding the application of this compound in polymer chemistry or resin formulation is not present in the accessible scientific or industrial literature. In contrast, related compounds like tributyl phosphite (B83602) are known to function as stabilizers in polymers such as PVC. However, no such role has been documented for this compound.

Exploration of Solvent Properties in Extraction Processes

There are no studies available that explore the solvent properties of this compound for extraction processes. The closely related tributyl phosphate is extensively used as an extractant in nuclear fuel reprocessing (PUREX process) and in hydrometallurgy for the separation of various metals. The properties and potential efficacy of this compound in similar applications remain uninvestigated.

Potential for Catalytic Activity and Ligand Design

The potential for this compound to exhibit catalytic activity or to serve as a ligand in coordination chemistry and catalysis is an area without current research data. While phosphorus-containing molecules are fundamental in the design of a wide array of catalysts and ligands, the specific contributions and potential of the this compound structure in this field have not been explored.

Environmental Transformation Processes of Tributyl Phosphorotetrathioate at the Molecular Level

Atmospheric Degradation Mechanisms: Reactions with Atmospheric Species

In the atmosphere, Tributyl phosphorotetrathioate is subject to degradation primarily through reactions with photochemically generated hydroxyl radicals. nih.gov The compound's persistence in the vapor phase is limited, with an estimated atmospheric half-life of approximately 2 hours. nih.gov This estimation is based on a second-order hydroxyl radical rate constant of 7.9x10-11 cm3/molecule-second. Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. nih.gov

Atmospheric Degradation of this compound
ParameterValue
Primary Degradation PathwayReaction with hydroxyl radicals
Estimated Atmospheric Half-life~2 hours nih.gov
Second-order Hydroxyl Radical Rate Constant7.9x10-11 cm3/molecule-second
Particulate Phase RemovalWet and dry deposition nih.gov

Aqueous Environmental Fate: Hydrolysis and Other Water-Phase Transformations

The fate of this compound in aqueous environments is largely influenced by hydrolysis, although it is considered stable under neutral and acidic conditions. nih.gov Under alkaline conditions (pH 9), it undergoes slow hydrolysis. Microbial degradation is likely the most significant transformation pathway for this compound in water and sediment. nih.gov

Aqueous Fate of this compound
ConditionStability/Degradation
Neutral and Acidic pHStable nih.gov
Alkaline pH (pH 9)Slow hydrolysis nih.gov
Primary Transformation RouteMicrobial degradation nih.gov

Terrestrial Environmental Fate: Mechanistic Aspects of Microbial Degradation in Soil

In the terrestrial environment, microbial degradation is the primary mechanism for the breakdown of this compound. nih.gov The persistence of this compound in soil can vary significantly, with reported half-lives ranging from 5 to 745 days. nih.gov This wide range suggests that soil type, microbial population, and environmental conditions play a crucial role in its degradation rate. Due to its strong adsorption to soil particles, this compound has low mobility and is unlikely to leach into groundwater. nih.govnih.gov

Terrestrial Fate of this compound
ParameterFinding
Primary Degradation PathwayMicrobial degradation nih.gov
Soil Half-life5 - 745 days nih.gov
Mobility in SoilLow, strong adsorption nih.govnih.gov

Volatilization Processes from Environmental Compartments

The potential for this compound to volatilize from environmental surfaces is generally considered low based on its vapor pressure and Henry's Law constant. nih.gov However, field studies have indicated that volatilization can be a significant dissipation pathway from soil surfaces, particularly under hot and humid conditions which are typical during its application as a cotton defoliant. nih.govnih.gov One study noted that dissipation half-times were significantly shorter in field conditions where volatilization could occur compared to controlled laboratory studies. nih.gov In aqueous environments, its large soil adsorption coefficient is expected to reduce the rate of volatilization from water surfaces. nih.gov An experiment showed that while 12% of this compound volatilized from seawater over 7 days, no volatilization was observed when sediment was added. nih.gov

Volatilization of this compound
Environmental CompartmentVolatilization Potential
Water SurfacesLow, attenuated by adsorption to sediment nih.gov
Soil SurfacesLow based on physical properties, but can be significant under hot and humid conditions nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tributyl phosphorotetrathioate, and how can impurities be minimized during synthesis?

  • Methodological Answer : this compound is typically synthesized via sulfurization of tributyl phosphite using elemental sulfur or sulfur donors. To minimize impurities (e.g., oxidized byproducts or unreacted precursors), control reaction parameters such as temperature (60–80°C), stoichiometric ratios (1:3 phosphite-to-sulfur), and inert atmospheres (N₂ or Ar). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Monitor purity using <sup>31</sup>P NMR and GC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR to confirm molecular structure (e.g., δ~100 ppm for <sup>31</sup>P in thioates). FT-IR for S=P and C-S bond identification (650–750 cm⁻¹).
  • Chromatography : HPLC-UV (C18 column, acetonitrile/water mobile phase) or GC-FPD (flame photometric detection) for quantifying trace impurities.
  • Mass Spectrometry : High-resolution MS (ESI or EI mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 371) .

Q. How does solvent polarity affect the stability of this compound in solution?

  • Methodological Answer : Stability studies should be conducted in aprotic solvents (e.g., toluene, DCM) to prevent hydrolysis. Monitor degradation via periodic sampling and GC-MS analysis. For quantitative stability metrics, calculate half-life (t₁/₂) under varying pH (3–10) and temperature (25–60°C) conditions. Use Arrhenius plots to predict shelf-life in storage .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role as a sulfur donor in catalytic systems?

  • Methodological Answer : Investigate reaction pathways using kinetic isotope effects (KIEs) and DFT calculations to identify rate-determining steps (e.g., S-transfer vs. ligand exchange). Employ <sup>31</sup>P NMR in situ to track intermediate species (e.g., thiyl radicals or metal-thiolate complexes). Compare catalytic efficiency in cross-coupling reactions (e.g., Pd-catalyzed C-S bond formation) using turnover frequency (TOF) metrics .

Q. How can contradictions in reported thermal decomposition profiles of this compound be resolved?

  • Methodological Answer : Discrepancies often arise from experimental variability (e.g., heating rates, sample mass). Standardize thermogravimetric analysis (TGA) protocols (10°C/min under N₂) and validate via differential scanning calorimetry (DSC). Reproduce conflicting studies with controlled variables (e.g., purity ≥98% by HPLC). Apply multivariate regression to isolate contributing factors (e.g., moisture content, solvent residues) .

Q. What is the influence of butyl substituents on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct comparative studies with analogs (e.g., methyl or ethyl phosphorotetrathioates) to isolate steric/electronic effects. Measure reaction rates (k) in SN₂ reactions (e.g., with alkyl halides) using <sup>31</sup>P NMR kinetics. Correlate substituent bulk (Tolman cone angles) with activation energy barriers (Eₐ) derived from Eyring plots .

Q. What advanced analytical methods are suitable for detecting trace degradation products in environmental samples?

  • Methodological Answer : Use LC-MS/MS (MRM mode) with a zwitterionic HILIC column for polar metabolites (e.g., phosphorothioic acids). For speciation analysis, couple ICP-OES with HPLC to quantify sulfur-containing species. Validate methods via spike-recovery experiments (80–120% recovery) and matrix-matched calibration .

Data Reproducibility and Reporting Guidelines

Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines for reporting experimental details:

  • Synthesis : Specify reactant grades, purification steps, and yields (reported as mass and molar %).
  • Characterization : Include raw spectral data (NMR integrals, MS spectra) and chromatographic conditions (column type, retention times).
  • Stability Data : Provide raw TGA/DSC curves and statistical confidence intervals (e.g., ±2σ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.